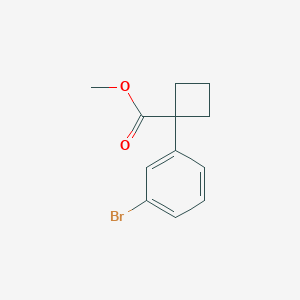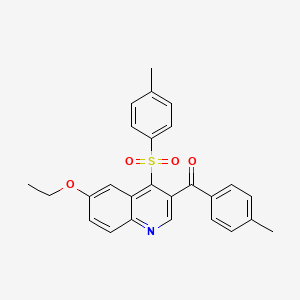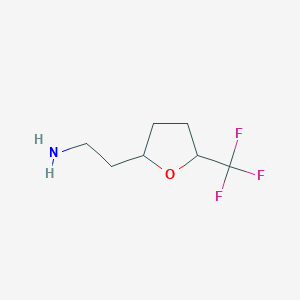
3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BAY 41-2272 and is a potent activator of the soluble guanylyl cyclase (sGC) enzyme. The sGC enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes in the body.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Fuel Cells
Research has been conducted on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes. A study by Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and 1,1-bis(4-hydroxyphenyl)-1-4-((4-fluorophenyl)thio)phenyl-2,2,2-trifluoroethane. The resulting comb-shaped sulfonated polymers exhibited high proton conductivity, showcasing their potential as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Sulfonated Polymers for Electrolyte Membranes
Wang et al. (2013) explored highly sulfonated poly(ether sulfone)s with densely populated flexible acid side chains for fuel cell applications. This research involved polycondensation of 3,3'-dihydroxybenzidine with bis(4-fluorophenyl)sulfone and 4,4′-biphenol, followed by postsulfonation. The membranes derived from these polymers demonstrated high ion exchange capacity and excellent proton conductivities, indicating their effectiveness as proton exchange membranes (Wang, Lee, Shin, Kang, Lee, & Guiver, 2013).
Solubility and Thermoresponsive Behavior of Polyzwitterions
Hildebrand, Laschewsky, & Wischerhoff (2016) synthesized and analyzed the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. This study highlighted the thermoresponsive behavior of these materials, offering insights into their potential applications in biotechnology and medicine (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Electronic Transport in Poly(azomethine Sulfone)s
Rusu et al. (2007) investigated the electronic transport mechanism in thin films of new poly(azomethine sulfone)s . These polymers were prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, demonstrating semiconducting properties relevant to electronic applications (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-[(3-methoxyphenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-22-17-5-2-4-14(12-17)13-19-24(20,21)11-3-10-23-16-8-6-15(18)7-9-16/h2,4-9,12,19H,3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLCWARWLBCXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)
![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)



![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)


![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)



![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)